BenchChemオンラインストアへようこそ!

N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide

Lipophilicity Drug-likeness Permeability

N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide (CAS 1427379-36-9) is a synthetic sulfonamide-acetamide hybrid with molecular formula C₁₁H₁₆N₂O₄S and molecular weight 272.32 g·mol⁻¹. It belongs to the broader class of sulfamoyl acetamide derivatives that have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors and carbonic anhydrase inhibitors.

Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
CAS No. 1427379-36-9
Cat. No. B1448081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide
CAS1427379-36-9
Molecular FormulaC11H16N2O4S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC(=O)NCCC1=CC(=C(C=C1)OC)S(=O)(=O)N
InChIInChI=1S/C11H16N2O4S/c1-8(14)13-6-5-9-3-4-10(17-2)11(7-9)18(12,15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H2,12,15,16)
InChIKeyFXJCDQDADWPWHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Methoxy-3-sulfamoylphenyl)ethyl]acetamide (CAS 1427379-36-9): Structural Identity and Compound-Class Positioning for Research Procurement


N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide (CAS 1427379-36-9) is a synthetic sulfonamide-acetamide hybrid with molecular formula C₁₁H₁₆N₂O₄S and molecular weight 272.32 g·mol⁻¹ . It belongs to the broader class of sulfamoyl acetamide derivatives that have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors and carbonic anhydrase inhibitors [1]. The compound features a distinctive 3‑sulfamoyl-4‑methoxy substitution pattern on the phenyl ring, coupled to an acetamide group via an ethyl (–CH₂CH₂–) linker, positioning it as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications .

Why N-[2-(4-Methoxy-3-sulfamoylphenyl)ethyl]acetamide Cannot Be Interchanged with Des-Methoxy, Direct-Amide, or Methyl-Branched Analogs in Research Protocols


Superficially similar sulfamoyl-phenyl acetamides exhibit fundamentally different physicochemical and conformational properties that preclude reliable generic substitution. The 3‑methoxy substituent substantially alters lipophilicity (ΔLogP ≈ −0.3 to −1.3 units relative to des‑methoxy and direct‑amide analogs) [1], while the ethyl linker – absent in the direct‑amide analog – introduces an additional freely rotatable bond that modulates conformational entropy upon target binding . Compounds lacking the 3‑sulfamoyl‑4‑methoxy regiochemistry (e.g., the common 4‑sulfamoyl isomer) present the sulfonamide zinc‑binding group in a different geometric orientation, which can invert selectivity profiles across carbonic anhydrase isoforms [2]. The quantitative evidence below establishes that these structural differences translate into measurable, decision‑relevant differentiation.

Quantitative Differentiation Evidence: N-[2-(4-Methoxy-3-sulfamoylphenyl)ethyl]acetamide vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 0.8–3.6 LogP Unit Separation from Closest Structural Analogs

The target compound exhibits a measured/calculated LogP of −1.054 [1]. This is 0.28 log units more hydrophilic than its des‑methoxy analog N‑[2‑(4‑sulfamoylphenyl)ethyl]acetamide (CAS 41472‑49‑5, ACD/LogP = −0.77) , 1.31 log units more hydrophilic than the direct‑amide analog N‑(4‑methoxy‑3‑sulfamoylphenyl)acetamide (CAS 568556‑83‑2, estimated Log Kow = 0.26) , and 3.64 log units more hydrophilic than the methyl‑branched analog N‑[(2R)‑1‑(4‑methoxy‑3‑sulfamoylphenyl)propan‑2‑yl]acetamide (CAS 112101‑74‑3, LogP = 2.58) [2]. The ethyl linker contributes intermediate lipophilicity: more polar than the methyl‑branched analog but less polar than the direct amide, placing the compound in a distinct property space for oral absorption and blood–brain barrier penetration prediction.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Ethyl Linker Conformational Flexibility: One Additional Rotatable Bond vs. Direct-Amide Analog

N‑[2‑(4‑Methoxy‑3‑sulfamoylphenyl)ethyl]acetamide possesses 4 freely rotatable bonds, including the ethyl (–CH₂CH₂–) spacer between the phenyl ring and the acetamide nitrogen . In contrast, the direct‑amide analog N‑(4‑methoxy‑3‑sulfamoylphenyl)acetamide (CAS 568556‑83‑2) has only 3 rotatable bonds because the acetamide is directly attached to the phenyl ring . The des‑methoxy analog N‑[2‑(4‑sulfamoylphenyl)ethyl]acetamide also has 4 rotatable bonds but lacks the methoxy group that contributes additional steric and electronic modulation . The additional rotatable bond in the target compound increases conformational entropy, which can translate into a more favorable entropic penalty upon binding when the bioactive conformation is pre‑organized.

Conformational entropy Rotatable bonds Molecular flexibility Target binding

Hydrogen‑Bond Acceptor/Donor Profile: Enhanced Polarity vs. Des‑Methoxy Analog Enables Differential Solubility and Target Engagement

The target compound contains 6 hydrogen‑bond acceptors (sulfamoyl O and N, methoxy O, acetamide O, and sulfonamide O atoms) and 3 hydrogen‑bond donors (sulfamoyl NH₂ and acetamide NH) [1], yielding a polar surface area (PSA) estimated at approximately 107 Ų . The des‑methoxy analog N‑[2‑(4‑sulfamoylphenyl)ethyl]acetamide (CAS 41472‑49‑5) has only 5 H‑bond acceptors and a PSA of 98 Ų . This reduction of one H‑bond acceptor (loss of the methoxy oxygen) decreases the compound's capacity for directional hydrogen bonding and reduces aqueous solubility. The direct‑amide analog retains 6 acceptors but presents them in a different spatial arrangement due to the absence of the ethyl linker .

Hydrogen bonding Polar surface area Solubility Drug–target interaction

Positional Isomerism: 3‑Sulfamoyl‑4‑methoxy Substitution Pattern Provides Distinct Target‑Binding Geometry vs. Classical 4‑Sulfamoyl Isomers

The target compound carries the sulfamoyl (–SO₂NH₂) group at the 3‑position and the methoxy (–OCH₃) group at the 4‑position of the phenyl ring [1]. This contrasts with the vast majority of clinically and preclinically studied sulfonamide‑based inhibitors, such as celecoxib and acetazolamide derivatives, which bear the sulfamoyl group at the para (4‑) position . In carbonic anhydrase inhibition, the geometric orientation of the sulfamoyl zinc‑binding group relative to the aromatic ring directly determines isoform selectivity: 4‑sulfamoylphenyl derivatives typically exhibit broad CA inhibition, while 3‑substituted sulfamoyl derivatives can display altered Ki ratios across CA isoforms due to steric interactions with the enzyme active site rim [2]. The 3‑sulfamoyl‑4‑methoxy pattern thus represents a distinct pharmacophoric geometry for probing structure–activity relationships that is not accessible with the more common 4‑sulfamoyl building blocks.

Positional isomerism Sulfonamide zinc-binding Carbonic anhydrase Regioselectivity

Thermal Stability: Melting Point of 194–196 °C Supports Room‑Temperature Solid‑State Handling in Compound Management

The target compound has a reported melting point of 194–196 °C [1], which is higher than that of the des‑methoxy analog (melting point estimated at ∼186 °C by the MPBPWIN model) and comparable to the methyl‑branched analog (197–198 °C) [2]. The elevated melting point relative to the des‑methoxy analog is consistent with the additional intermolecular hydrogen‑bonding capacity provided by the methoxy oxygen and the increased molecular weight. A melting point >150 °C is generally favorable for long‑term solid‑state storage at ambient temperature without risk of phase changes or degradation, reducing the need for cold‑chain logistics in compound management workflows [1].

Thermal stability Compound storage Solid‑state properties Melting point

Building‑Block Provenance and Supply‑Chain Reproducibility: Enamine Catalog Standard with Characterization Documentation

N‑[2‑(4‑Methoxy‑3‑sulfamoylphenyl)ethyl]acetamide is catalogued by Enamine (Cat. EN300‑122273) as a versatile small‑molecule scaffold with 95% purity and full characterization data (NMR, LC‑MS) . It is also stocked by Biosynth (Cat. CHC37936) and several other commercial suppliers, ensuring multi‑source availability . In contrast, the des‑methoxy analog (CAS 41472‑49‑5) is predominantly supplied as a celecoxib impurity reference standard rather than as a medicinal chemistry building block, which limits its availability in bulk quantities and may subject it to different regulatory documentation requirements . The direct‑amide analog (CAS 568556‑83‑2) is available from fewer suppliers and at lower purity specifications (typically 95–97%) . Multi‑source availability with standardized characterization documentation reduces supply‑chain risk and ensures batch‑to‑batch reproducibility for long‑running research programs.

Building block Synthetic tractability Quality assurance Reproducibility

Optimal Research and Industrial Application Scenarios for N-[2-(4-Methoxy-3-sulfamoylphenyl)ethyl]acetamide Based on Verified Differentiation Evidence


Carbonic Anhydrase Isoform‑Selectivity SAR Campaigns Requiring Non‑Canonical Sulfonamide Pharmacophores

The 3‑sulfamoyl‑4‑methoxy substitution pattern of this compound provides a geometrically distinct zinc‑binding pharmacophore compared to the classical 4‑sulfamoylphenyl scaffold found in acetazolamide and celecoxib analogs [1]. In carbonic anhydrase inhibitor discovery, where isoform selectivity is critically governed by the position of the sulfamoyl group relative to the aromatic core, this building block enables exploration of binding poses that are sterically incompatible with 4‑sulfamoyl regioisomers [1]. The ethyl linker further allows the acetamide moiety to extend toward the enzyme rim, potentially engaging residues that modulate isoform selectivity.

COX‑2 Inhibitor Lead Optimization Requiring Balanced Lipophilicity for Oral Bioavailability

With a LogP of −1.054, this compound occupies a lipophilicity window that is significantly more polar than methyl‑branched sulfamoyl acetamide analogs (LogP >2.5) but retains sufficient hydrophobicity for passive membrane permeability, unlike the excessively polar des‑methoxy analog (LogP −0.77 but lacking the methoxy H‑bond anchor) [2]. This balanced property profile makes it a suitable core scaffold for optimizing COX‑2 inhibitors where excessive lipophilicity is associated with off‑target toxicity and metabolic instability, as demonstrated in the broader sulfamoyl acetamide COX‑2 inhibitor series [3].

Synthesis of Tamsulosin‑Related Impurity Standards and Reference Materials

The methyl‑branched analog N‑[(2R)‑1‑(4‑methoxy‑3‑sulfamoylphenyl)propan‑2‑yl]acetamide (CAS 112101‑74‑3) is a documented Tamsulosin impurity (Impurity 28) [4]. The target compound, lacking the methyl branch, serves as a critical synthetic precursor or comparator standard in the development and validation of analytical methods for Tamsulosin impurity profiling. Its distinct retention time and mass spectral signature – arising from the 14 Da molecular weight difference (272.32 vs. 286.35) and differing LogP – enable unambiguous chromatographic resolution from the methyl‑branched impurity [4].

Medicinal Chemistry Scaffold Diversification via Ethyl Linker Functionalization

The ethyl linker between the phenyl ring and the acetamide nitrogen provides a chemically accessible site for further derivatization (e.g., N‑alkylation, oxidation, or halogenation) that is absent in the direct‑amide analog CAS 568556‑83‑2 . This synthetic handle enables library synthesis of analogs with modulated conformational flexibility and target‑binding entropy, which is a key parameter in fragment‑based drug discovery and lead optimization programs. The compound's availability as an Enamine building block with full characterization documentation supports reproducible parallel synthesis workflows .

Quote Request

Request a Quote for N-[2-(4-methoxy-3-sulfamoylphenyl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.